Marrubiin

Catalog No.
S570311
CAS No.
465-92-9
M.F
C20H28O4
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marrubiin

CAS Number

465-92-9

Product Name

Marrubiin

IUPAC Name

(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1

InChI Key

HQLLRHCTVDVUJB-OBHOOXMTSA-N

Synonyms

marrubiin

Canonical SMILES

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C

Marrubiin is a diterpenoid lactone primarily known as the bitter component of the horehound plant (Marrubium vulgare) and several other medicinal plants. It has a molecular formula of C20_{20}H28_{28}O4_4 and a molecular weight of 332.43 g/mol. Marrubiin is characterized by its unique furan ring structure, contributing to its distinct bitter taste and various biological activities. The compound typically melts between 155°C and 160°C, and its density is approximately 1.152 g/cm³ at 20°C .

The mechanism of action for marrubiin's various potential therapeutic effects is still under investigation. Some studies suggest it may exert its anti-inflammatory properties by inhibiting the production of inflammatory mediators []. Further research is needed to fully understand its mechanisms in different biological systems.

Anti-inflammatory and Antioxidant Properties

Studies suggest that marrubiin possesses anti-inflammatory properties. It has been shown to inhibit the release of inflammatory mediators and reduce inflammation in animal models of various diseases, including:

  • Carrageenan-induced paw edema: Marrubiin significantly reduced ear edema in mice, indicating its potential as an anti-inflammatory agent .
  • Traumatic brain injury: Research suggests that marrubiin, along with extracts from Marrubium vulgare, may offer neuroprotective effects after traumatic brain injury by reducing oxidative stress and inflammation .

Marrubiin also exhibits antioxidant activity, potentially contributing to its various therapeutic effects. Studies have shown it to be a free radical scavenger, potentially protecting cells from damage caused by oxidative stress .

Potential Applications in Diabetes Management

Research suggests marrubiin may play a role in blood sugar management. Studies have shown that it can:

  • Increase insulin secretion: Marrubiin was found to stimulate insulin secretion from pancreatic beta cells in vitro, potentially offering benefits in managing diabetes .
  • Improve glucose uptake: Marrubiin may increase the expression of glucose transporter-2 (GLUT-2) in cells, potentially enhancing glucose uptake and helping to regulate blood sugar levels .
, which include:

  • Dehydration: In the absence of pyridine, marrubiin can undergo dehydration, leading to the formation of different products depending on the reaction conditions .
  • Hydrogenation: Catalytic hydrogenation of marrubiin results in reduced forms that have been structurally characterized .
  • Oxidation: Marrubiin can be oxidized using agents such as m-chloroperbenzoic acid, leading to the formation of various derivatives .
  • Epoxidation: The compound can also be converted into epoxide forms, which are useful in further synthetic applications .

Marrubiin exhibits a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown that marrubiin possesses antimicrobial effects against various pathogens, making it a potential candidate for developing natural antimicrobial agents .
  • Anti-inflammatory Effects: Research indicates that marrubiin can modulate inflammatory responses, suggesting its utility in treating inflammatory conditions .
  • Cognitive Benefits: Marrubiin has been noted for its ability to inhibit acetylcholinesterase activity, which may enhance cognitive function and memory .
  • Antioxidant Activity: The compound demonstrates significant antioxidant properties, contributing to its protective effects against oxidative stress .

Marrubiin can be synthesized through several methods:

  • Natural Extraction: Traditionally, marrubiin is isolated from the horehound plant through extraction methods involving solvents like ethanol or methanol .
  • Total Synthesis: Various synthetic routes have been developed:
    • One notable method involves starting from keto lactones and employing stereoselective transformations to yield marrubiin in moderate yields .
    • Another approach utilizes Grignard reagents in conjunction with epoxide ring-opening reactions to synthesize marrubiin derivatives .

Marrubiin has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, marrubiin is explored for potential therapeutic uses in treating infections and inflammatory diseases.
  • Nutraceuticals: Its presence in herbal supplements highlights its role as a natural remedy for digestive issues and respiratory ailments.
  • Cosmetics: The antioxidant properties of marrubiin make it a candidate for inclusion in skincare formulations aimed at protecting against skin aging.

Marrubiin shares structural similarities with several other diterpenoid compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
MarrulibacetalC20_{20}H28_{28}O4_4Related structure but different biological activities
Marrulanic AcidC21_{21}H30_{30}O4_4Exhibits different solubility properties
IsomarrubiinC20_{20}H28_{28}O4_4Epimeric form with altered biological activity
Cyllenine CC20_{20}H28_{28}O3_3Lacks one oxygen atom compared to marrubiin

Uniqueness of Marrubiin

Marrubiin's uniqueness lies in its specific furanic structure, which contributes significantly to its bitter taste and diverse pharmacological properties. Unlike some related compounds, it has been extensively studied for its role in cognitive enhancement and anti-inflammatory applications, making it a valuable compound in both traditional medicine and modern pharmacology.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

332.19875937 g/mol

Monoisotopic Mass

332.19875937 g/mol

Heavy Atom Count

24

UNII

AP086P88M4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

465-92-9

Wikipedia

Marrubin

Dates

Modify: 2023-08-15

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